molecular formula C21H20N4O4S B11356177 4-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

4-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11356177
M. Wt: 424.5 g/mol
InChI Key: YSJHBADSMPGCKJ-UHFFFAOYSA-N
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Description

4-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a combination of methoxyphenyl, oxopyrrolidinyl, and thiadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common approach is the condensation reaction between 4-methoxybenzoyl chloride and 5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazole-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the oxopyrrolidinyl moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

4-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: Compounds like 4-methoxyphenylamine and 4-methoxyphenylacetic acid share structural similarities.

    Thiadiazole derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 5-mercapto-1,3,4-thiadiazole have similar thiadiazole moieties.

Uniqueness

4-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

4-methoxy-N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C21H20N4O4S/c1-28-16-7-3-13(4-8-16)19(27)22-21-24-23-20(30-21)14-11-18(26)25(12-14)15-5-9-17(29-2)10-6-15/h3-10,14H,11-12H2,1-2H3,(H,22,24,27)

InChI Key

YSJHBADSMPGCKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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